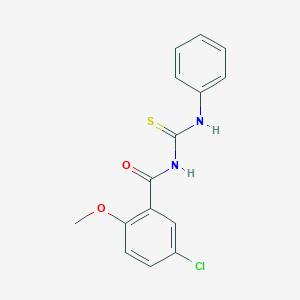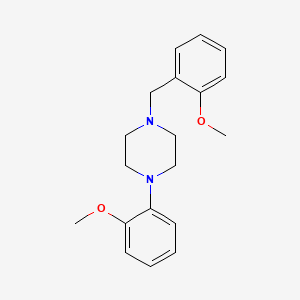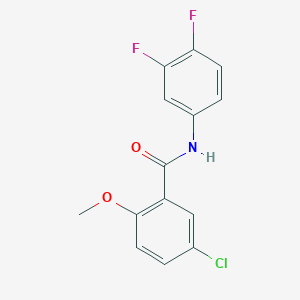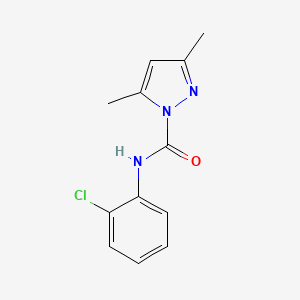
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. ANCCA has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways.
Mécanisme D'action
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide inhibits the growth of cancer cells by targeting specific cellular pathways. This compound has been shown to inhibit the activity of the protein HIF-1α, which is involved in the regulation of cellular metabolism and the response to low oxygen levels. This compound has also been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cellular proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, or the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied for its potential application in cancer treatment, and there is a large body of literature on this compound. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. One future direction is to further investigate the mechanism of action of this compound and its effects on cellular pathways. Another future direction is to test the safety and efficacy of this compound in clinical trials. Additionally, there is potential for the development of this compound analogs that have improved potency and selectivity. Finally, there is potential for the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy, to improve treatment outcomes.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways. This compound has several advantages for lab experiments, but there are also limitations to using this compound. There are several future directions for the study of this compound, including further investigation of its mechanism of action and testing its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide involves several steps, including the reaction of aniline with carbon disulfide to form thiourea, followed by the reaction of thiourea with 5-chloro-2-methoxybenzoyl chloride to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential application in cancer treatment. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-10(16)9-12(13)14(19)18-15(21)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORLUGSUVCKPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)





![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)
